4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

Cross-coupling Sequential functionalization Donor-acceptor polymers

Most benzotriazole building blocks offer either aromatic cross-coupling sites or a functionalizable alkyl chain-never both. 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole uniquely combines a dibromo core for Stille/Suzuki polycondensation with a terminal bromohexyl handle for nucleophilic displacement. This dual reactivity enables sequential functionalization without protecting groups, critical for D-A conjugated copolymers and the BEDOA-6 biosensor platform. ≥97% purity ensures accurate stoichiometry for high-MW polymer formation. Essential where regiospecificity precludes mixing separate monomers.

Molecular Formula C12H14Br3N3
Molecular Weight 439.97
CAS No. 890704-02-6
Cat. No. B1662087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole
CAS890704-02-6
Molecular FormulaC12H14Br3N3
Molecular Weight439.97
Structural Identifiers
SMILESC1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br
InChIInChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2
InChIKeyVWPRIVLLHDPAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-2-(6-bromohexyl)benzotriazole: Tri-Brominated Building Block


4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound of the benzotriazole class, featuring a rigid aromatic core with three bromine substituents—two on the benzene ring (4- and 7-positions) and one on the terminal carbon of a hexyl chain attached to the triazole nitrogen . This unique halogen distribution provides orthogonal reactivity handles for sequential cross-coupling reactions, while the bromohexyl tether enhances solubility in organic solvents and enables post-synthetic functionalization . The compound is primarily utilized as an advanced intermediate in the synthesis of donor-acceptor conjugated copolymers for organic electronics and as a precursor to functional monomers for biosensor platforms [1].

4,7-Dibromo-2-(6-bromohexyl)benzotriazole: Irreplaceable Orthogonal Reactivity


Commonly employed benzotriazole derivatives such as 4,7-dibromo-2-octyl-benzotriazole (CAS 960509-83-5) and 2-(6-bromohexyl)-benzotriazole (CAS 890704-00-4) are each functionally deficient for orthogonal synthetic strategies . The octyl analog provides only two aromatic bromine sites for cross-coupling but possesses an inert alkyl chain that cannot participate in further transformations. Conversely, the non-dibrominated hexyl analog offers a terminal bromide for substitution but lacks the electron-withdrawing and coupling-active dibromo core essential for constructing extended conjugated systems . The target compound uniquely integrates both features—a dibromo aromatic core for Stille/Suzuki couplings and a reactive bromohexyl pendant for nucleophilic displacement—enabling sequential functionalization without protecting group manipulations [1]. This dual reactivity profile is indispensable for synthesizing complex donor-acceptor architectures and biomolecule-tethered conductive polymers, and cannot be replicated by mixing two separate monomers due to regiospecificity requirements [2].

4,7-Dibromo-2-(6-bromohexyl)benzotriazole: Evidence vs. Analogs


Orthogonal Cross-Coupling Handles vs. Octyl Analog

The target compound contains three bromine atoms—two on the benzotriazole core (4- and 7-positions) and one on the terminal hexyl chain—yielding a bromine mass fraction of 54.5% . The closest structural analog, 4,7-dibromo-2-octyl-benzotriazole, possesses only two aromatic bromines (41.1% Br) and an inert octyl chain incapable of further functionalization . The terminal bromide on the target compound enables nucleophilic substitution (e.g., with potassium phthalimide to yield a protected amine) or metal-halogen exchange reactions that are completely inaccessible with the octyl analog, thereby permitting sequential cross-coupling at the core before or after side-chain modification [1].

Cross-coupling Sequential functionalization Donor-acceptor polymers

Solution Processability Advantage Over Octyl Analog

The calculated octanol-water partition coefficient (LogP) for the target compound is 4.91 , whereas the 4,7-dibromo-2-octyl analog has a LogP of 6.85 . This 1.94-unit difference in LogP corresponds to a roughly 87-fold decrease in hydrophobicity, which translates to markedly improved solubility in polar aprotic solvents such as THF, dichloromethane, and chlorobenzene that are standard for spin-coating and inkjet printing of organic electronic layers [1].

Solubility LogP Solution processing

Purity Advantage vs. Octyl Analog

Multiple independent suppliers offer the target compound at purities of 97–98% or higher (GC), including 97% from Aladdin , 98% (NLT) from MolCore , and 98% from AK Scientific . In contrast, the closest analog 4,7-dibromo-2-octyl-benzotriazole is predominantly supplied at 95% purity . This 2–3% minimum purity advantage reduces the need for additional purification steps (e.g., column chromatography or recrystallization), decreasing solvent consumption and material loss before critical polymerization or coupling reactions.

Purity Quality consistency Procurement specification

Terminal Bromide for Covalent Bioconjugation (BEDOA-6)

The target compound serves as the critical synthetic intermediate for BEDOA-6 (6-(4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2H-benzo[d][1,2,3]triazol-2-yl)hexan-1-amine), a functional conducting polymer monomer used for covalent enzyme immobilization in amperometric biosensors [1]. The synthetic sequence involves Stille coupling of EDOT at the 4- and 7-bromo positions, followed by conversion of the terminal bromide to a primary amine via potassium phthalimide substitution and hydrazine deprotection [2]. The resulting poly(BEDOA-6) film achieved a glucose biosensor linear range of 0.025–1.25 mM with a detection limit of 0.025 mM [3]. Non-halogenated alkyl analogs (e.g., octyl) cannot undergo this terminal amination, precluding their use in covalent biomolecular tethering architectures.

Biosensor BEDOA-6 Immobilization matrix

Non-Canonical CK2 Kinase Binding vs. 5,6-Dibromo Isomers

In a systematic structural and thermodynamic study of bromobenzotriazole binding to human protein kinase CK2 (hCK2α), 4,7-disubstituted benzotriazoles were shown to adopt non-canonical binding orientations that preclude the halogen bonding interactions observed with 5,6-disubstituted isomers [1]. X-ray crystallography of the 4,7-dibromobenzotriazole–hCK2α complex (PDB ID: 6TLR) confirmed that the 4,7-substitution pattern sterically disfavors the canonical pose where the triazole ring interacts with Lys68, resulting in multiple non-canonical orientations driven by hydrophobic interactions [2]. Thermodynamic data further revealed that bromine substitution at positions 5 and 6 contributes more to binding affinity than substitution at positions 4 and 7 [3]. While the target compound bears an additional 2-bromohexyl substituent not present in the studied analogs, the conserved 4,7-dibromo core pattern predicts a distinct binding profile compared to other benzotriazole-based CK2 inhibitors.

Kinase inhibition CK2 Halogen bonding

Physicochemical Comparison vs. Closest Analogs

A head-to-head comparison of key physicochemical parameters reveals systematic differentiation from the two most commonly available structural analogs. The target compound exhibits intermediate hydrophobicity (LogP 4.91) between the non-dibrominated hexyl analog (estimated LogP ~3.5) and the octyl analog (LogP 6.85) [REFS-1, REFS-2], while possessing the highest bromine count (3 Br) and a unique combination of aromatic and aliphatic bromine sites . This profile positions the target compound as the only benzotriazole building block that simultaneously offers dual aromatic cross-coupling sites and a terminal side-chain reactive handle in a single molecule, with solubility characteristics optimized for common organic electronic processing solvents.

Physicochemical profiling Molecular descriptor Comparator benchmarking

Applications of 4,7-Dibromo-2-(6-bromohexyl)benzotriazole


Donor-Acceptor Copolymers for OPVs and OFETs

The target compound's three bromine sites enable sequential Stille or Suzuki polycondensation with complementary distannyl- or diboronate-functionalized donor monomers (e.g., fluorene, carbazole, or benzodithiophene derivatives) to produce low-bandgap D-A copolymers with precisely controlled molecular architecture [1]. The terminal bromohexyl chain can be functionalized with solubilizing groups or cross-linkable moieties before polymerization, a strategy inaccessible with 4,7-dibromo-2-octyl-benzotriazole [2]. The lower LogP (4.91 vs. 6.85) ensures adequate solubility for high-molecular-weight polymer formation, while the 98%+ purity minimizes stoichiometric imbalances that would otherwise limit chain extension [3].

Amperometric Biosensors Using Poly(BEDOA-6) Matrix

The target compound is the essential precursor to BEDOA-6, a functional EDOT-benzotriazole-EDOT monomer that electropolymerizes to form conductive, amine-functionalized films on electrode surfaces [1]. The amine group (derived from the terminal bromide via Gabriel synthesis) allows covalent immobilization of glucose oxidase, alcohol oxidase, or other redox enzymes via glutaraldehyde crosslinking, yielding biosensors with superior operational stability compared to physically entrapped enzyme electrodes. The reported glucose biosensor achieved a linear range of 0.025–1.25 mM and detection limit of 0.025 mM [2]. No other benzotriazole building block currently supports this BEDOA-6 platform, making the compound an irreplaceable procurement item for biosensor research groups.

Non-Canonical CK2 Inhibitor Probes for Cancer Research

The 4,7-dibromo substitution pattern on the benzotriazole core is associated with non-canonical binding orientations in the ATP-binding pocket of human CK2 kinase, as demonstrated by X-ray crystallography (PDB: 6TLR) and thermodynamic profiling [1]. While the 2-bromohexyl substituent introduces additional steric and hydrophobic character not present in the crystallized 4,7-dibromo-1H-benzotriazole ligand, the core pharmacophore is conserved [2]. The terminal bromide further offers a synthetic handle for appending reporter groups (e.g., fluorophores, biotin) or improving pharmacokinetic properties through modular derivatization, making this compound a versatile starting point for chemical probe development targeting CK2-dependent cancers [3].

Orthogonal Reactivity in Multi-Step Medicinal Chemistry

For medicinal chemistry programs that require iterative functionalization of a benzotriazole scaffold—such as parallel library synthesis or late-stage diversification—the target compound's 2–3% purity advantage over analogous building blocks (97–98% vs. 95%) minimizes byproduct formation in sensitive Pd-catalyzed couplings [1]. The orthogonal reactivity of the terminal bromide versus the aromatic bromides allows sequential introduction of distinct pharmacophoric elements without protecting group manipulations, significantly reducing the number of synthetic steps [2]. This compound is therefore the preferred procurement choice for efficient structure-activity relationship (SAR) exploration campaigns.

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